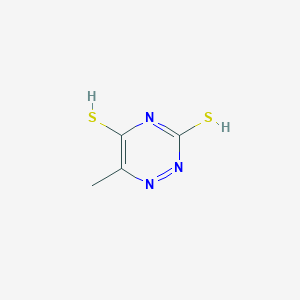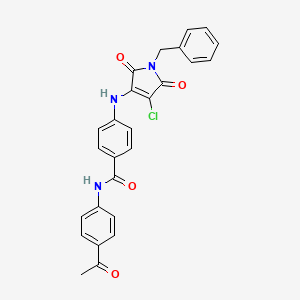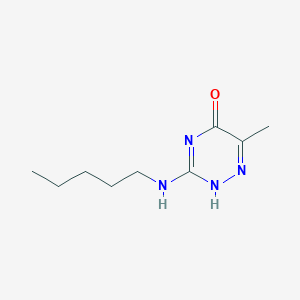
6-methyl-1,2,4-triazine-3,5-dithiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-1,2,4-triazine-3,5-dithiol is a heterocyclic compound with the molecular formula C4H5N3S2 and a molecular weight of 159.23 g/mol It is characterized by a triazine ring substituted with a methyl group at the 6-position and two thiol groups at the 3- and 5-positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-1,2,4-triazine-3,5-dithiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of thiosemicarbazide with methyl isothiocyanate, followed by cyclization in the presence of a base . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound meets the required specifications for industrial applications .
化学反応の分析
Types of Reactions
6-Methyl-1,2,4-triazine-3,5-dithiol undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding thiols or other reduced derivatives.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the thiol groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require the presence of a strong base or acid to facilitate the nucleophilic attack .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol groups can yield disulfides, while substitution reactions can produce a variety of derivatives with different functional groups attached to the triazine ring .
科学的研究の応用
6-Methyl-1,2,4-triazine-3,5-dithiol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s thiol groups can interact with biological molecules, making it useful in studies of enzyme inhibition and protein modification.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 6-methyl-1,2,4-triazine-3,5-dithiol involves its ability to interact with various molecular targets through its thiol groups. These interactions can lead to the inhibition of enzymes or modification of proteins, affecting cellular pathways and processes. The compound’s triazine ring also contributes to its reactivity and ability to form stable complexes with metal ions .
類似化合物との比較
Similar Compounds
1,2,4-Triazine-3,5-dithiol: Lacks the methyl group at the 6-position, which can affect its reactivity and applications.
6-Methyl-1,3,5-triazine-2,4-dithiol: Similar structure but different substitution pattern, leading to variations in chemical properties and uses
Uniqueness
6-Methyl-1,2,4-triazine-3,5-dithiol is unique due to the presence of both a methyl group and two thiol groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
特性
IUPAC Name |
6-methyl-1,2,4-triazine-3,5-dithiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3S2/c1-2-3(8)5-4(9)7-6-2/h1H3,(H2,5,7,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMAXQSJQYFKAJD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=N1)S)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(N=N1)S)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[[4-[1-[(2E)-2-[(2-chlorophenyl)methylidene]hydrazinyl]-1-oxopropan-2-yl]oxybenzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B7748703.png)
![2-[[4-[1-[(2E)-2-[(4-tert-butylphenyl)methylidene]hydrazinyl]-1-oxopropan-2-yl]oxybenzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B7748705.png)
![2-[[4-[1-[(2E)-2-[(3,4-dichlorophenyl)methylidene]hydrazinyl]-1-oxopropan-2-yl]oxybenzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B7748717.png)
![ethyl 2-[[4-[1-[(2E)-2-[(4-hydroxyphenyl)methylidene]hydrazinyl]-1-oxopropan-2-yl]oxybenzoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B7748727.png)
![ethyl 2-[[4-[1-[(2E)-2-[(3-ethoxy-4-hydroxyphenyl)methylidene]hydrazinyl]-1-oxopropan-2-yl]oxybenzoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B7748729.png)
![3-[[4-chloro-2,5-dioxo-1-(2-phenylethyl)pyrrol-3-yl]amino]-N-(3-hydroxyphenyl)benzamide](/img/structure/B7748735.png)
![1-[3-(1-benzyl-4-chloro-2,5-dihydro-1H-3-pyrrolyla mino)phenylcarboxamido]-3-hydroxybenzene](/img/structure/B7748746.png)
![4-[[4-chloro-2,5-dioxo-1-(2-phenylethyl)pyrrol-3-yl]amino]-N-(2-hydroxyphenyl)benzamide](/img/structure/B7748747.png)
![4-[(1-benzyl-4-chloro-2,5-dioxopyrrol-3-yl)amino]-N-(3-hydroxyphenyl)benzamide](/img/structure/B7748752.png)

![N-(4-acetylphenyl)-4-[(4-chloro-1-cyclohexyl-2,5-dioxopyrrol-3-yl)amino]benzamide](/img/structure/B7748776.png)
![N-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]-3,5-dimethyladamantane-1-carboxamide](/img/structure/B7748782.png)

![3-[(4-chlorophenyl)methylamino]-6-methyl-2H-1,2,4-triazin-5-one](/img/structure/B7748807.png)
